6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine, also known as ARRY-380, irbinitinib, ONT-380, and marketed as Tukysa, is a potent, orally available, small molecule inhibitor of the receptor tyrosine kinase HER2. [ [], [] ] This compound exhibits high selectivity for HER2, approximately 500-fold greater than its affinity for the closely related epidermal growth factor receptor (EGFR). [ [], [], [], [] ] ARRY-380 has been investigated extensively in preclinical and clinical settings for its potential in treating HER2-positive cancers, particularly breast cancer. [ [], [], [] ]
Methods
The synthesis of ARRY-380 involves multiple steps to construct its complex molecular structure. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as cyclization and condensation.
Technical Details
Structure
The molecular structure of ARRY-380 features a quinazoline core substituted with various functional groups that enhance its binding affinity for HER2. The specific arrangement allows for optimal interaction within the ATP-binding site of the receptor.
Data
Reactions
The primary chemical reactions involved in the synthesis of ARRY-380 include:
Technical Details
Each step must be carefully controlled to optimize yield and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and product purity.
Process
ARRY-380 acts by reversibly binding to the ATP-binding site of HER2, inhibiting its kinase activity. This blockade prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Data
In cell-based assays, ARRY-380 has shown approximately 500-fold selectivity for HER2 over other members of the epidermal growth factor receptor family, indicating its potential for targeted therapy without significant off-target effects . The inhibition leads to reduced phosphorylation of downstream targets like AKT, further promoting apoptosis in tumor cells.
Physical Properties
Chemical Properties
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions of ARRY-380 polymorphs.
Scientific Uses
ARRY-380 is primarily investigated for its therapeutic potential in treating HER2-positive breast cancers, especially in cases where patients exhibit resistance to other treatments. Clinical trials have demonstrated its efficacy in reducing tumor burden and improving patient outcomes in advanced stages of breast cancer with HER2 amplification .
In addition to oncology applications, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer phenotypes. The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for treating brain metastases associated with aggressive breast cancers .
HER2 (ErbB2) is a ligandless receptor tyrosine kinase within the EGFR family, encoded by the ERBB2 gene on chromosome 17q21. Its activation occurs via homodimerization or heterodimerization (e.g., with HER3), triggering downstream signaling cascades like PI3K/AKT and MAPK/ERK pathways. These regulate cell proliferation, survival, and metastasis [9]. HER2 amplification/overexpression occurs in 15–20% of breast cancers and subsets of gastric, colorectal, and other solid tumors. This alteration correlates with aggressive disease, metastatic potential, and poor prognosis. For example, HER2-amplified breast cancer shows early lymph node metastasis in 88% of cases [7] [9].
Traditional pan-HER inhibitors (e.g., lapatinib) target EGFR and HER2 but cause EGFR-mediated toxicities (e.g., rash, diarrhea). Selective HER2 inhibition mitigates these effects while maintaining efficacy against HER2-driven tumors. This approach is critical because:
HER2-targeted therapies progressed from monoclonal antibodies (e.g., trastuzumab, 1998) to tyrosine kinase inhibitors (TKIs). Antibodies target extracellular domains but face limitations in penetrating the blood-brain barrier or inhibiting kinase activity. TKIs address these gaps:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: